Hyp9

Description

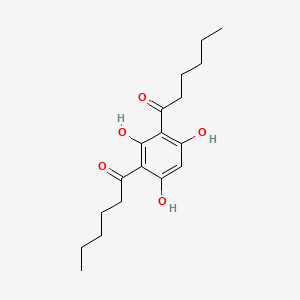

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3-hexanoyl-2,4,6-trihydroxyphenyl)hexan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O5/c1-3-5-7-9-12(19)16-14(21)11-15(22)17(18(16)23)13(20)10-8-6-4-2/h11,21-23H,3-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRHOSBCIYWDGHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)C1=C(C(=C(C=C1O)O)C(=O)CCCCC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10576463 | |

| Record name | 1,1'-(2,4,6-Trihydroxy-1,3-phenylene)di(hexan-1-one) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10576463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3118-34-1 | |

| Record name | 1,1'-(2,4,6-Trihydroxy-1,3-phenylene)di(hexan-1-one) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10576463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2,4-(1-Keto-hexyl)phloroglucinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-(1-Keto-hexyl)phloroglucinol, a diacylphloroglucinol derivative, belongs to a class of phenolic compounds that have garnered significant interest in pharmaceutical and agrochemical research. Acylphloroglucinols are naturally occurring secondary metabolites found in various plant species and microorganisms. These compounds and their synthetic analogs have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties.[1][2] The structural motif of a phloroglucinol core acylated at the 2 and 4 positions is crucial for their biological function. This technical guide provides a comprehensive overview of the synthetic methodologies for 2,4-(1-Keto-hexyl)phloroglucinol, focusing on the widely employed Friedel-Crafts acylation reaction. Detailed experimental protocols, quantitative data from analogous syntheses, and workflow visualizations are presented to aid researchers in the successful synthesis and exploration of this promising compound.

Synthetic Methodology: Friedel-Crafts Acylation

The primary route for the synthesis of 2,4-diacylphloroglucinols is the Friedel-Crafts acylation of phloroglucinol.[3] This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto the aromatic ring of phloroglucinol in the presence of a Lewis acid catalyst. The choice of acylating agent and catalyst can significantly influence the reaction efficiency and product yield.

Reaction Scheme:

Caption: General reaction scheme for the Friedel-Crafts acylation of phloroglucinol.

The mechanism involves the formation of a highly electrophilic acylium ion from the reaction of the acylating agent (hexanoyl chloride) with the Lewis acid catalyst.[4][5][6][7] This acylium ion is then attacked by the electron-rich phloroglucinol ring, which is highly activated by the three hydroxyl groups, leading to the formation of a sigma complex. Subsequent deprotonation restores the aromaticity of the ring, yielding the acylated product. Due to the activating nature of the hydroxyl groups, di-acylation occurs preferentially at the 2 and 4 positions.

Experimental Protocols

Materials:

-

Phloroglucinol

-

Hexanoyl chloride or Hexanoic anhydride

-

Anhydrous Aluminum chloride (AlCl₃) or Boron trifluoride etherate (BF₃·OEt₂)

-

Anhydrous solvent (e.g., Carbon disulfide (CS₂), Nitrobenzene, or Dichloromethane)

-

Hydrochloric acid (HCl), dilute

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane, Ethyl acetate)

Procedure:

-

Reaction Setup: All glassware must be thoroughly dried to prevent moisture from inactivating the Lewis acid catalyst.[8] The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Catalyst Suspension: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend anhydrous aluminum chloride (2.2 equivalents) in the chosen anhydrous solvent.

-

Addition of Acylating Agent: Slowly add hexanoyl chloride (2.1 equivalents) to the stirred suspension. The formation of the acylium ion complex may be exothermic, so cooling in an ice bath might be necessary.

-

Addition of Phloroglucinol: Dissolve phloroglucinol (1 equivalent) in a minimal amount of the anhydrous solvent and add it dropwise to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours (typically 2-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, cool the mixture in an ice bath.

-

Slowly and carefully quench the reaction by adding crushed ice, followed by dilute hydrochloric acid to decompose the aluminum chloride complex.[8]

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to isolate the desired 2,4-dihexanoylphloroglucinol.

-

-

Characterization: Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.

Quantitative Data (Analogous Compound: 2,4-Diacetylphloroglucinol)

Quantitative data for the synthesis of 2,4-(1-Keto-hexyl)phloroglucinol is not available in the reviewed literature. However, the following table summarizes the reported yields for the synthesis of 2,4-diacetylphloroglucinol (DAPG) under various conditions, which can serve as a benchmark for optimization.

| Acylating Agent | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |

| Acetic anhydride | Boron trifluoride-etherate | - | - | 90 | [1] |

| Acetic anhydride | Silica sulfuric acid | Solvent-free | - | - | [3] |

| Acetic anhydride | CuSO₄·5H₂O | Ethyl acetate | 8-23 hours | Good to Excellent | [3] |

| Acetic anhydride | Methanesulfonic acid | - | - | Excellent | [3] |

Workflow and Visualization

The overall process from synthesis to characterization can be visualized as a streamlined workflow.

Caption: Experimental workflow for the synthesis of 2,4-dihexanoylphloroglucinol.

Biological Significance and Potential Applications

Diacylphloroglucinols, including the target compound, are of significant interest due to their diverse biological activities. For instance, 2,4-diacetylphloroglucinol (DAPG) is a well-known natural antibiotic produced by Pseudomonas fluorescens and plays a crucial role in the biological control of plant diseases.[1] The anti-inflammatory activities of phloroglucinol derivatives have also been reported, with some compounds showing inhibitory effects on inducible nitric oxide synthase (iNOS) and nuclear factor kappaB (NF-κB).[2] The synthesis of analogs with varying acyl chain lengths, such as the hexanoyl derivative, is a key strategy for structure-activity relationship (SAR) studies to develop more potent and selective therapeutic agents.

Conclusion

The synthesis of 2,4-(1-Keto-hexyl)phloroglucinol can be effectively achieved through the Friedel-Crafts acylation of phloroglucinol. This guide provides a robust starting point for its synthesis by adapting established protocols for a similar compound, 2,4-diacetylphloroglucinol. The provided experimental details, workflow diagrams, and summary of potential biological activities are intended to facilitate further research and development in this promising area of medicinal and agricultural chemistry. Optimization of reaction conditions and thorough characterization of the final product will be critical for successful synthesis and subsequent biological evaluation.

References

- 1. Convenient synthesis of 2,4-diacetylphloroglucinol, a natural antibiotic involved in the control of take-all disease of wheat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

An In-depth Technical Guide to the Chemical Properties of 2,4-(1-Keto-hexyl)phloroglucinol

Introduction

2,4-(1-Keto-hexyl)phloroglucinol, systematically named 1,1'-(2,4,6-trihydroxy-1,3-phenylene)bis(hexan-1-one), is a member of the diacylphloroglucinol class of compounds. These are naturally occurring phenolic compounds, with 2,4-diacetylphloroglucinol (DAPG) being the most extensively studied example, known for its production by various bacteria, including Pseudomonas fluorescens, and its role in the biological control of plant pathogens.

This document provides a technical overview of the predicted chemical and physical properties, spectral characteristics, and potential biological activities of 2,4-(1-Keto-hexyl)phloroglucinol. The core structure consists of a phloroglucinol (1,3,5-trihydroxybenzene) ring acylated at the 2 and 4 positions with hexanoyl groups. The increased length of the aliphatic acyl chains from acetyl (in DAPG) to hexanoyl is expected to significantly influence its physicochemical properties, such as solubility and melting point, as well as its biological interactions, particularly with lipid membranes.

Chemical and Physical Properties

The properties of 2,4-(1-Keto-hexyl)phloroglucinol are predicted based on its structure and by comparison with 2,4-diacetylphloroglucinol (DAPG). The addition of two hexanoyl groups, which significantly increases the molecular weight and nonpolar character compared to DAPG, is expected to lead to a higher melting and boiling point, and substantially lower solubility in water.

Table 1: Comparison of Physicochemical Properties

| Property | 2,4-Diacetylphloroglucinol (DAPG) | 2,4-(1-Keto-hexyl)phloroglucinol (Predicted) |

| Systematic Name | 1,1'-(2,4,6-trihydroxy-1,3-phenylene)bis(ethan-1-one)[1][2] | 1,1'-(2,4,6-trihydroxy-1,3-phenylene)bis(hexan-1-one) |

| CAS Number | 2161-86-6[3][4] | Not assigned |

| Molecular Formula | C₁₀H₁₀O₅[1][5] | C₁₈H₂₆O₅ |

| Molecular Weight | 210.18 g/mol [1][5][6] | 322.40 g/mol |

| Appearance | Pale yellow to brown solid[7] | Predicted to be a crystalline solid |

| Melting Point | 164-169 °C[3][4] | Predicted to be higher than DAPG due to increased molecular weight and van der Waals forces. |

| Boiling Point | 374.7 °C at 760 mmHg[3] | Predicted to be significantly higher than DAPG. |

| Solubility | Water: Poor/limited solubility.[5][7][8] Organic Solvents: Soluble in ethanol (~25 mg/mL), DMSO (~15-16 mg/mL), DMF (~30 mg/mL), and acetone.[1][5][7] | Water: Predicted to have very low solubility. Organic Solvents: Predicted to be soluble in nonpolar organic solvents. |

Spectroscopic Data (Predicted)

The following tables outline the predicted spectral characteristics for 2,4-(1-Keto-hexyl)phloroglucinol. These predictions are based on the known spectra of DAPG and the expected contributions of the hexanoyl chains.

Table 2: Predicted NMR Spectroscopic Data

| Nucleus | Predicted Chemical Shift (δ) ppm | Description |

| ¹H NMR | ~12.0 - 14.0 | 2 x -OH (intramolecularly hydrogen-bonded) |

| ~5.9 - 6.1 | 1H, Ar-H (proton on the aromatic ring) | |

| ~2.8 - 3.1 | 4H, -CH₂- (alpha to carbonyl) | |

| ~1.6 - 1.8 | 4H, -CH₂- (beta to carbonyl) | |

| ~1.2 - 1.4 | 8H, -(CH₂)₂- (from hexanoyl chains) | |

| ~0.8 - 1.0 | 6H, -CH₃ (terminal methyl) | |

| ¹³C NMR | ~200 - 205 | 2 x C=O (ketone) |

| ~160 - 165 | 3 x Ar-C-OH | |

| ~105 - 110 | 2 x Ar-C-C=O | |

| ~95 - 100 | 1 x Ar-C-H | |

| ~40 - 45 | 2 x -CH₂- (alpha to carbonyl) | |

| ~31 - 33 | 2 x -CH₂- | |

| ~24 - 26 | 2 x -CH₂- | |

| ~22 - 24 | 2 x -CH₂- | |

| ~13 - 15 | 2 x -CH₃ |

Table 3: Predicted IR and MS Spectroscopic Data

| Technique | Predicted Data | Interpretation |

| IR Spectroscopy | 3200-3500 cm⁻¹ (broad) | O-H stretching (hydroxyl groups) |

| 2850-2960 cm⁻¹ | C-H stretching (aliphatic chains) | |

| 1620-1640 cm⁻¹ | C=O stretching (ketone, hydrogen-bonded) | |

| 1580-1600 cm⁻¹ | C=C stretching (aromatic ring) | |

| Mass Spectrometry | M⁺ peak at m/z = 322.40 | Molecular ion peak for C₁₈H₂₆O₅ |

| Fragmentation patterns corresponding to the loss of alkyl chains and acyl groups. |

Experimental Protocols

The most direct route for the synthesis of 2,4-(1-Keto-hexyl)phloroglucinol is the Friedel-Crafts acylation of phloroglucinol. This reaction involves the electrophilic substitution of two acyl groups onto the electron-rich phloroglucinol ring.

-

Reactants:

-

Phloroglucinol (1 equivalent)

-

Hexanoyl chloride (at least 2 equivalents)

-

Lewis acid catalyst (e.g., AlCl₃ or BF₃·OEt₂, 2-3 equivalents)

-

Anhydrous, non-polar solvent (e.g., nitrobenzene, carbon disulfide)

-

-

Procedure:

-

The phloroglucinol is dissolved or suspended in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

The Lewis acid catalyst is added portion-wise while maintaining a low temperature (typically 0-5 °C) to control the reaction's exothermicity.

-

Hexanoyl chloride is added dropwise to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred for several hours to days, with progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched by carefully pouring it over a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

-

Purification:

-

The crude product is typically purified using column chromatography on silica gel, eluting with a gradient of nonpolar to moderately polar solvents (e.g., a hexane-ethyl acetate mixture).

-

Caption: Synthesis workflow for 2,4-(1-Keto-hexyl)phloroglucinol.

Biological Activity and Signaling Pathways

Diacylphloroglucinols, particularly DAPG, are known for their broad-spectrum antimicrobial activity against bacteria and fungi.[9] The mechanism of action is often attributed to their ability to disrupt cellular membranes and interfere with key cellular processes.

The longer, more lipophilic hexanoyl chains of 2,4-(1-Keto-hexyl)phloroglucinol are predicted to enhance its interaction with and perturbation of the phospholipid bilayers of microbial cell membranes. This could potentially lead to increased potency against certain pathogens compared to the shorter-chain analog, DAPG. The increased lipophilicity may facilitate its insertion into the membrane, leading to a loss of membrane integrity, leakage of intracellular components, and ultimately, cell death. Some studies suggest that the bactericidal action of DAPG is associated with the destruction of bacterial barrier structures.[10]

The primary mode of antimicrobial action for this class of compounds is believed to involve the disruption of the bacterial cell membrane's structural and functional integrity. The amphipathic nature of the molecule allows it to insert into the lipid bilayer, causing increased permeability.

Caption: Hypothesized mechanism of antimicrobial action.

Conclusion

2,4-(1-Keto-hexyl)phloroglucinol represents an intriguing, yet understudied, derivative in the diacylphloroglucinol family. Based on the extensive data available for its analog, 2,4-diacetylphloroglucinol, it is predicted to be a crystalline solid with low aqueous solubility and potent antimicrobial properties. The increased length of its acyl chains is expected to enhance its lipophilicity, likely leading to stronger interactions with microbial membranes. The synthesis can be readily achieved through established Friedel-Crafts acylation protocols. Further empirical research is necessary to validate these predicted properties and to fully explore the therapeutic and biotechnological potential of this compound.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. 2,4-Diacetylphloroglucinol - Wikipedia [en.wikipedia.org]

- 3. 2,4-diacetylphloroglucinol | CAS#:2161-86-6 | Chemsrc [chemsrc.com]

- 4. 2,4-Diacetylphloroglucinol, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. usbio.net [usbio.net]

- 6. 2,4-Diacetylphloroglucinol | C10H10O5 | CID 16547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cymitquimica.com [cymitquimica.com]

- 8. bioaustralis.com [bioaustralis.com]

- 9. Characterization and Assessment of 2, 4-Diacetylphloroglucinol (DAPG)-Producing Pseudomonas fluorescens VSMKU3054 for the Management of Tomato Bacterial Wilt Caused by Ralstonia solanacearum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Biological Activity of 2,4-Diacetylphloroglucinol (DAPG)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Diacetylphloroglucinol (DAPG) is a polyketide natural product with a broad spectrum of biological activities, including potent antifungal, antibacterial, and biocontrol properties. Produced by various soil bacteria, particularly of the Pseudomonas genus, DAPG has garnered significant interest as a potential therapeutic and agricultural agent. This technical guide provides a comprehensive overview of the biological activities of DAPG, with a focus on its mechanisms of action, quantitative efficacy, and the experimental methodologies used for its characterization. Detailed signaling and biosynthetic pathways are also presented to provide a complete picture of this multifaceted compound.

Biological Activities and Mechanisms of Action

2,4-DAPG exhibits a wide range of inhibitory effects against various microorganisms. Its primary modes of action involve the disruption of cellular membranes and the interference with key cellular processes.

Antifungal Activity

DAPG is a potent inhibitor of fungal growth, affecting both planktonic cells and biofilms. Its antifungal mechanism is multifactorial:

-

Membrane Disruption: DAPG directly interacts with fungal cell membranes, leading to increased permeability and the dissipation of the mitochondrial membrane potential. This uncouples oxidative phosphorylation and ATP synthesis, ultimately leading to cell death.

-

Generation of Reactive Oxygen Species (ROS): The disruption of mitochondrial function by DAPG leads to the generation of ROS. This oxidative stress contributes to cellular damage and triggers downstream signaling pathways.

-

Inhibition of Morphogenesis: In dimorphic fungi like Candida albicans, DAPG inhibits the transition from the yeast to the hyphal form, a critical step in its virulence.[1] This is associated with the upregulation of NRG1, a negative regulator of hyphal development.[1][2]

-

Induction of Virulence Factors: Paradoxically, at sub-inhibitory concentrations, DAPG can induce the expression of secreted aspartyl proteases (SAPs) in C. albicans, specifically sap2 and sap4.[1][2] This is thought to be a stress response mediated by ROS.[1]

Antibacterial Activity

DAPG is also effective against a range of Gram-positive and Gram-negative bacteria. Its antibacterial mechanisms include:

-

Membrane Permeabilization: Similar to its effect on fungi, DAPG increases the permeability of bacterial cell membranes, leading to leakage of intracellular components and cell death.

-

Inhibition of Biofilm Formation: DAPG can inhibit the formation of bacterial biofilms and reduce the metabolic activity of mature biofilms.

-

Quorum Sensing Inhibition: At sub-inhibitory concentrations, DAPG has been shown to interfere with bacterial quorum sensing by reducing the biosynthesis of acyl-homoserine lactones (AHLs), which are key signaling molecules in many Gram-negative bacteria.

Quantitative Data on Biological Activity

The following tables summarize the quantitative data available for the biological activity of 2,4-DAPG against various microorganisms.

Table 1: Antifungal Activity of 2,4-Diacetylphloroglucinol

| Fungal Species | Activity Metric | Value (µg/mL) | Reference |

| Candida albicans | MFC | 60-120 | [1] |

| Pythium aphanidermatum | EC50 | 36 | |

| Pythium aphanidermatum | MIC | 48 | |

| Pythium aristosporum | EC50 | 20 | |

| Pythium aristosporum | MIC | 32 | |

| Pythium deliense | EC50 | 300 | |

| Pythium deliense | MIC | >300 | |

| Pythium intermedium | EC50 | 28-36 | |

| Pythium intermedium | MIC | 48-56 | |

| Pythium irregulare | EC50 | 20-28 | |

| Pythium irregulare | MIC | 48-56 | |

| Pythium macrosporum | EC50 | 20 | |

| Pythium macrosporum | MIC | 40 | |

| Pythium ultimum | EC50 | 28-34.7 | |

| Pythium ultimum | MIC | 56-72 |

Table 2: Antibiofilm Activity of 2,4-Diacetylphloroglucinol against Candida albicans

| Concentration (µg/mL) | Reduction in Metabolic Activity | Reference |

| 125 | 17.5% | |

| 250 | 34.8% | |

| 500 | 56% |

Table 3: Antibacterial Activity of 2,4-Diacetylphloroglucinol

| Bacterial Species | Activity Metric | Value (µg/mL) | Reference |

| Ralstonia solanacearum | Effective Concentration | 90 | |

| Escherichia coli | MIC | Not specified | |

| Staphylococcus aureus | MIC | Not specified |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of 2,4-DAPG.

Minimum Inhibitory Concentration (MIC) Assay

This protocol is used to determine the lowest concentration of DAPG that inhibits the visible growth of a microorganism.

-

Preparation of Inoculum: A culture of the test microorganism is grown overnight in an appropriate broth medium. The culture is then diluted to a standardized concentration (e.g., 1 x 10^5 CFU/mL).

-

Preparation of DAPG Dilutions: A stock solution of DAPG is serially diluted in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: The standardized microbial inoculum is added to each well of the microtiter plate containing the DAPG dilutions.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours).

-

Determination of MIC: The MIC is determined as the lowest concentration of DAPG at which no visible growth of the microorganism is observed.

Biofilm Inhibition Assay

This protocol is used to assess the ability of DAPG to inhibit the formation of microbial biofilms.

-

Inoculation: A standardized suspension of the test microorganism is added to the wells of a 96-well microtiter plate.

-

Addition of DAPG: Various concentrations of DAPG are added to the wells.

-

Incubation: The plate is incubated under conditions that promote biofilm formation (e.g., 37°C for 24-48 hours).

-

Washing: The planktonic (non-adherent) cells are removed by gently washing the wells with a buffer solution.

-

Staining: The remaining biofilm is stained with a dye such as crystal violet.

-

Quantification: The stained biofilm is quantified by measuring the absorbance of the solubilized dye at a specific wavelength.

Reactive Oxygen Species (ROS) Detection Assay

This protocol is used to measure the intracellular production of ROS in response to DAPG treatment.

-

Cell Culture: The target cells (e.g., fungal or bacterial) are cultured to the desired density.

-

DAPG Treatment: The cells are treated with various concentrations of DAPG for a specified period.

-

Staining with DCFH-DA: The cells are incubated with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), a fluorescent probe that is oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).

-

Measurement of Fluorescence: The fluorescence intensity of the cells is measured using a fluorescence microscope or a microplate reader. An increase in fluorescence indicates an increase in intracellular ROS levels.

Gene Expression Analysis by qPCR

This protocol is used to quantify the changes in the expression of specific genes in response to DAPG treatment.

-

RNA Extraction: Total RNA is extracted from cells treated with and without DAPG.

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

-

Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with primers specific for the target genes (e.g., NRG1, sap2, sap4) and a reference gene.

-

Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalizing to the expression of the reference gene.

Visualizing Molecular Pathways

The following diagrams, generated using the DOT language, illustrate the key molecular pathways associated with 2,4-DAPG.

Signaling Pathway of DAPG's Antifungal Action in Candida albicans

Caption: DAPG-induced signaling cascade in Candida albicans.

Biosynthesis Pathway of 2,4-Diacetylphloroglucinol

Caption: Enzymatic synthesis of 2,4-DAPG via the phlACBD gene cluster.

Conclusion

2,4-Diacetylphloroglucinol is a promising natural product with significant biological activities. Its multifaceted mechanisms of action against a broad range of microorganisms make it a compelling candidate for further research and development in the fields of medicine and agriculture. This technical guide provides a foundational understanding of DAPG's biological profile, offering valuable data and methodologies to guide future investigations. Further research is warranted to fully elucidate its therapeutic potential and to optimize its application.

References

Natural Sources of Acylphloroglucinols: A Technical Guide Focused on Mallotus philippensis

Introduction

This technical guide provides an in-depth overview of the natural sources of acylphloroglucinols, with a particular focus on compounds isolated from Mallotus philippensis (Kamala tree). While the specific compound "2,4-(1-Keto-hexyl) phloroglucinol" was not identified under this nomenclature in the reviewed scientific literature, this guide will explore structurally related and well-documented acylphloroglucinols from this prominent natural source. The term "1-Keto-hexyl" suggests a hexanoyl group, and this guide will therefore detail phloroglucinol derivatives containing such acyl moieties. This document is intended for researchers, scientists, and drug development professionals interested in the chemistry, isolation, and biological potential of these natural products.

Mallotus philippensis, a member of the Euphorbiaceae family, is a well-known medicinal plant in tropical and subtropical regions.[1] The glandular hairs of its fruits yield a reddish-brown powder known as Kamala, which is a rich source of various phenolic compounds, including a diverse array of phloroglucinol derivatives.[1][2] These compounds have garnered significant interest due to their wide range of biological activities, including antibacterial, anti-inflammatory, and anthelmintic properties.[2]

Acylphloroglucinols from Mallotus philippensis

Mallotus philippensis is a prolific producer of complex phloroglucinol derivatives. The most notable of these are dimeric compounds, with rottlerin and isorottlerin being the principal constituents of Kamala resin.[2] While a simple 2,4-dihexanoylphloroglucinol was not explicitly found, the plant synthesizes a variety of other acylated and prenylated phloroglucinols.

A study on the fruits of Mallotus philippensis led to the isolation of two new phloroglucinol derivatives, mallotophilippen A and B. These compounds possess complex structures with substituted benzyl and chromene moieties attached to a phloroglucinol core, which is further substituted with isobutyryl and acetyl groups.

Quantitative Data

Quantitative data on the specific concentration of "2,4-(1-Keto-hexyl) phloroglucinol" is unavailable due to the lack of its identification in the literature. However, information on the yields of related compounds and total phenolic content in Mallotus philippensis extracts provides valuable context for researchers.

| Plant Part | Extraction Solvent | Compound/Class | Yield/Concentration | Reference |

| Fruit Glandular Hairs | Ether | Rottlerin | Major crystalline component | [2] |

| Bark | Methanol | Total Phenolics | 541 mg/g of extract | [1] |

| Bark | Methanol Fractions | Condensed Tannins | 54 mg/g to 927 mg/g | [1] |

| Leaves | Not specified | Tannin | 6.5% | [2] |

Experimental Protocols

Isolation of Phloroglucinol Derivatives from Mallotus philippensis

The following is a generalized protocol for the extraction and isolation of acylphloroglucinols from the glandular hairs (Kamala) of Mallotus philippensis fruits, based on common phytochemical practices.

1. Extraction:

-

Air-dried and powdered glandular hairs of Mallotus philippensis fruits are subjected to extraction with a solvent of medium polarity, such as ether or acetone.

-

The extraction is typically performed at room temperature with continuous stirring for 24-48 hours or through Soxhlet extraction for a more exhaustive process.

-

The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude resinous extract.[2]

2. Fractionation:

-

The crude extract is then subjected to column chromatography for initial fractionation. A common stationary phase is silica gel.

-

The column is eluted with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and then methanol.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) using an appropriate solvent system and visualized under UV light or with a suitable staining reagent.

3. Purification:

-

Fractions containing compounds of interest are further purified using preparative high-performance liquid chromatography (HPLC).

-

A reversed-phase C18 column is often employed with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of acid (e.g., formic acid) to improve peak shape.

-

The elution can be isocratic or a gradient, depending on the separation requirements.

-

The purity of the isolated compounds is confirmed by analytical HPLC.

4. Structure Elucidation:

-

The chemical structures of the purified compounds are determined using a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR): 1H, 13C, COSY, HSQC, and HMBC experiments to elucidate the detailed chemical structure and stereochemistry.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the chromophoric system.

-

Biosynthesis of Acylphloroglucinols

The biosynthesis of the basic phloroglucinol core in plants is believed to proceed via the polyketide pathway. While the specific biosynthetic pathway for the complex acylphloroglucinols in Mallotus philippensis has not been fully elucidated, a general pathway can be proposed.

Caption: Proposed biosynthetic pathway of acylphloroglucinols.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the isolation and identification of acylphloroglucinols from a natural source.

Caption: General workflow for acylphloroglucinol isolation.

While the specific compound "2,4-(1-Keto-hexyl) phloroglucinol" is not readily found in the existing scientific literature under that name, the plant Mallotus philippensis stands out as a primary source of a diverse range of acylphloroglucinols. The methodologies and data presented in this guide for related compounds from this species provide a solid foundation for researchers interested in the exploration of these bioactive natural products. Further investigation into the phytochemistry of Mallotus philippensis may yet reveal the presence of the specific hexanoylphloroglucinol of interest or other novel derivatives with significant therapeutic potential.

References

An In-depth Technical Guide on the Core Mechanism of Action of Acylphloroglucinols: A Focus on 2,4-Diacetylphloroglucinol

Disclaimer: This technical guide focuses on the well-researched compound 2,4-diacetylphloroglucinol (2,4-DAPG) as a representative model for the mechanism of action of acylphloroglucinols, due to the limited direct research on 2,4-(1-Keto-hexyl) phloroglucinol. The structural similarity between these compounds suggests a comparable mode of action.

Introduction

Acylphloroglucinols are a class of naturally occurring phenolic compounds produced by various microorganisms, notably Pseudomonas spp.[1]. These compounds exhibit a broad spectrum of biological activities, making them a subject of significant interest in drug development and agricultural biotechnology. 2,4-diacetylphloroglucinol (2,4-DAPG) is the most extensively studied member of this class and is recognized for its potent antifungal, antibacterial, and nematicidal properties[2][3]. This guide provides a comprehensive overview of the core mechanisms through which 2,4-DAPG exerts its biological effects, detailing its impact on cellular structures and signaling pathways.

Core Mechanism of Action: Disruption of Cellular Membranes

The primary and most well-documented mechanism of action for 2,4-DAPG is the disruption of cellular membrane integrity in target organisms[3][4][5]. This broad-spectrum activity is attributed to its ability to act as a proton ionophore, dissipating the proton motive force across mitochondrial and bacterial cell membranes[3].

Antibacterial Action

In bacteria, 2,4-DAPG induces a rapid increase in membrane permeability, leading to the leakage of intracellular contents and a reduction in cell viability[4][5]. Atomic force microscopy has revealed time-dependent disturbances in the outer membrane of Gram-negative bacteria like Escherichia coli and signs of intracellular leakage in Gram-positive bacteria such as Staphylococcus aureus[4][5]. The bactericidal action is primarily associated with the destruction of these bacterial barrier structures[4][5].

Antifungal Action

The antifungal activity of 2,4-DAPG also stems from its ability to compromise membrane function. In fungi, this disruption leads to the uncoupling of mitochondrial respiration and ATP synthesis[2][3]. By acting as a proton ionophore, it dissipates the proton gradient across the inner mitochondrial membrane, which is essential for ATP production[3][6]. This ultimately inhibits fungal growth and can lead to cell death[3]. Furthermore, 2,4-DAPG can cause wrinkling, folding, and breakage of fungal hyphae[7].

Molecular Signaling Pathways and Cellular Targets

Beyond direct membrane damage, 2,4-DAPG influences several cellular signaling pathways and specific molecular targets, contributing to its diverse biological effects.

Inhibition of Quorum Sensing in Bacteria

At subinhibitory concentrations, 2,4-DAPG has been shown to interfere with quorum sensing (QS), a cell-to-cell communication system in bacteria that regulates virulence and biofilm formation[4][5]. It can lower the biosynthesis of acyl-homoserine lactones (AHLs), key signaling molecules in many Gram-negative bacteria, in a dose-dependent manner[4][5]. This disruption of QS reduces the expression of virulence factors without directly killing the bacteria[4].

Caption: Inhibition of Bacterial Quorum Sensing by 2,4-DAPG.

Modulation of Fungal Virulence Factors

In the pathogenic yeast Candida albicans, 2,4-DAPG has been observed to reduce biofilm formation by inhibiting the yeast-to-hyphae transition, a key virulence trait[2]. This is accompanied by an increase in the expression of the NRG1 gene, a negative regulator of hyphal development[2]. Interestingly, while inhibiting filamentation, 2,4-DAPG can increase the activity and expression of secreted aspartyl proteases (Saps), which are also virulence factors[2]. This effect is thought to be triggered by cytosolic acidification and the generation of reactive oxygen species (ROS) resulting from mitochondrial dysfunction[2].

Caption: Modulation of Fungal Virulence Factors by 2,4-DAPG.

Interaction with Plant Auxin Signaling

In addition to its antimicrobial activities, 2,4-DAPG can influence plant development by interacting with auxin-dependent signaling pathways[8]. It has been shown to inhibit primary root growth and stimulate lateral root production in tomato seedlings[8]. This suggests that 2,4-DAPG can modulate plant root architecture, which may have implications for its role in the rhizosphere as a product of beneficial soil bacteria[8].

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the activity of 2,4-DAPG and its derivatives.

Table 1: Antimicrobial Activity of 2,4-DAPG and a Derivative (DPPG)

| Compound | Organism | Activity Metric | Value | Reference |

| 2,4-DAPG | Candida albicans ATCC 10231 | MIC | 250 µg/mL | [2] |

| DPPG | Aspergillus fumigatus ATCC 96918 | MIC | 32 µg/mL | [9] |

| DPPG | Aspergillus flavus ATCC 11492 | MIC | 32 µg/mL | [9] |

| DPPG | Candida albicans SC5314 | MIC | 16 µg/mL | [9] |

*DPPG: 2,4-dipropylphloroglucinol, a derivative of 2,4-DAPG.

Table 2: Effect of 2,4-DAPG on Candida albicans Biofilm and Virulence

| Concentration of 2,4-DAPG | Effect | Quantitative Measure | Reference |

| 62 µg/mL | Increase in Sap4-6 activity | 54.4 ± 3.0% | [2] |

| 125 µg/mL | Increase in Sap4-6 activity | 68.2 ± 2.7% | [2] |

| 250 µg/mL | Increase in Sap4-6 activity | 75.8 ± 5.9% | [2] |

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to elucidate the mechanism of action of 2,4-DAPG.

Membrane Permeability Assay

Objective: To assess the effect of 2,4-DAPG on bacterial membrane permeability.

Methodology:

-

Bacterial strains (e.g., E. coli, S. aureus) are cultured to a specific optical density.

-

The cells are washed and resuspended in a suitable buffer.

-

A fluorescent dye that enters cells with compromised membranes (e.g., propidium iodide) or a dye that stains all cells (e.g., SYTO 9) is added.

-

2,4-DAPG is added at various concentrations.

-

The fluorescence is monitored over time using a fluorometer or fluorescence microscope. An increase in the fluorescence of the membrane-impermeable dye indicates increased permeability.[4][5]

Caption: Experimental Workflow for Membrane Permeability Assay.

Atomic Force Microscopy (AFM)

Objective: To visualize the morphological changes in bacterial cells upon treatment with 2,4-DAPG.

Methodology:

-

Bacterial cells are grown to mid-log phase.

-

The cells are treated with 2,4-DAPG for different time intervals.

-

A small volume of the cell suspension is deposited onto a freshly cleaved mica surface and allowed to adhere.

-

The surface is gently rinsed to remove non-adherent cells and air-dried.

-

The topography of the bacterial cells is imaged using an atomic force microscope in tapping mode.[4][5]

Biofilm Inhibition Assay

Objective: To determine the effect of 2,4-DAPG on biofilm formation.

Methodology:

-

Fungal or bacterial cells are seeded into the wells of a microtiter plate in a suitable growth medium.

-

2,4-DAPG is added at a range of concentrations.

-

The plate is incubated for a period sufficient for biofilm formation (e.g., 24-48 hours).

-

The planktonic cells are removed, and the wells are washed.

-

The remaining biofilm is stained with a dye such as crystal violet.

-

The dye is solubilized, and the absorbance is measured to quantify the biofilm biomass.[2]

Conclusion

The mechanism of action of 2,4-diacetylphloroglucinol is multifaceted, with the primary mode being the disruption of cellular membrane integrity, leading to a cascade of secondary effects. Its ability to act as a proton ionophore effectively targets fundamental energy-generating processes in both bacteria and fungi. Furthermore, its capacity to interfere with bacterial communication and modulate fungal virulence at sub-lethal concentrations highlights its potential as a versatile antimicrobial agent. The interaction with plant signaling pathways adds another layer to its ecological significance. Further research into the specific molecular interactions and the structure-activity relationships of other acylphloroglucinols, such as 2,4-(1-Keto-hexyl) phloroglucinol, will be crucial for the development of novel therapeutics and crop protection agents.

References

- 1. 2,4-Diacetylphloroglucinol - Wikipedia [en.wikipedia.org]

- 2. 2,4-Diacetylphloroglucinol Modulates Candida albicans Virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Bacterial-Derived Plant Protection Metabolite 2,4-Diacetylphloroglucinol: Effects on Bacterial Cells at Inhibitory and Subinhibitory Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bacterial-Derived Plant Protection Metabolite 2,4-Diacetylphloroglucinol: Effects on Bacterial Cells at Inhibitory and Subinhibitory Concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Novel synthesized 2, 4-DAPG analogues: antifungal activity, mechanism and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2,4-diacetylphloroglucinol alters plant root development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Spectroscopic and Synthetic Profile of Acylphloroglucinols: A Technical Guide

Disclaimer: Extensive searches for the spectroscopic data of 2,4-di(1-keto-hexyl)phloroglucinol did not yield specific experimental results for this compound. Therefore, this guide will utilize the well-characterized and structurally related compound, 2,4-diacetylphloroglucinol , as a representative model to illustrate the required spectroscopic data, experimental protocols, and data visualization. The methodologies described are broadly applicable to the synthesis and analysis of other di-acylphloroglucinols.

Introduction

Acylphloroglucinols are a class of phenolic compounds characterized by a phloroglucinol core (1,3,5-trihydroxybenzene) acylated with one or more aliphatic or aromatic side chains. These compounds, both naturally occurring and synthetic, have garnered significant interest from the scientific community due to their diverse biological activities, including antibiotic, antifungal, and anticancer properties. The biological efficacy and pharmacokinetic properties of these molecules are intrinsically linked to their chemical structure, necessitating detailed spectroscopic characterization for unequivocal identification and for understanding structure-activity relationships. This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for 2,4-diacetylphloroglucinol, serving as a valuable resource for researchers in medicinal chemistry, natural product synthesis, and drug development.

Spectroscopic Data of 2,4-Diacetylphloroglucinol

The following tables summarize the key spectroscopic data for 2,4-diacetylphloroglucinol, providing a quantitative basis for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for 2,4-Diacetylphloroglucinol (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 13.75 | Singlet | 1H | -OH at C2 |

| 13.25 | Singlet | 1H | -OH at C4 |

| 10.20 | Singlet | 1H | -OH at C6 |

| 5.95 | Singlet | 1H | H-5 |

| 2.65 | Singlet | 3H | -COCH₃ at C2 |

| 2.60 | Singlet | 3H | -COCH₃ at C4 |

Table 2: ¹³C NMR Spectroscopic Data for 2,4-Diacetylphloroglucinol (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 204.5 | C=O at C2 |

| 203.0 | C=O at C4 |

| 168.0 | C6 |

| 165.5 | C2 |

| 162.0 | C4 |

| 104.0 | C1 |

| 103.5 | C3 |

| 95.0 | C5 |

| 33.0 | -COCH₃ at C2 |

| 31.5 | -COCH₃ at C4 |

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for 2,4-Diacetylphloroglucinol

| Technique | Ionization Mode | [M+H]⁺ (m/z) |

| ESI-MS | Positive | 211.06 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: Key IR and UV-Vis Spectroscopic Data for 2,4-Diacetylphloroglucinol

| Spectroscopy | Wavenumber (cm⁻¹) / Wavelength (nm) | Assignment |

| IR | 3400-3200 (broad) | O-H stretching (intramolecular H-bonding) |

| IR | 1620 | C=O stretching (acetyl groups) |

| IR | 1580 | C=C stretching (aromatic ring) |

| UV-Vis (MeOH) | λmax ≈ 270, 315 | π → π* transitions in the aromatic system |

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic analysis of 2,4-diacetylphloroglucinol.

Synthesis of 2,4-Diacetylphloroglucinol via Friedel-Crafts Acylation

Materials:

-

Phloroglucinol

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dry nitrobenzene

-

Dry carbon disulfide (CS₂)

-

Hydrochloric acid (HCl), 10% aqueous solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

A solution of phloroglucinol in dry nitrobenzene and dry carbon disulfide is prepared in a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

The flask is cooled in an ice bath, and anhydrous aluminum chloride is added portion-wise with stirring.

-

Acetyl chloride is added dropwise to the reaction mixture at 0-5 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 50-60 °C for several hours until the reaction is complete (monitored by TLC).

-

The reaction mixture is cooled and then poured onto a mixture of crushed ice and concentrated HCl.

-

The resulting mixture is extracted with dichloromethane.

-

The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure 2,4-diacetylphloroglucinol.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

-

Mass Spectrometry: High-resolution mass spectra are obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.

-

IR Spectroscopy: The IR spectrum is recorded on a Fourier-transform infrared (FTIR) spectrometer using KBr pellets or as a thin film.

-

UV-Vis Spectroscopy: The UV-Vis absorption spectrum is recorded on a UV-Vis spectrophotometer using methanol as the solvent.

Visualizations

The following diagrams illustrate the synthetic workflow and a potential biological signaling pathway relevant to acylphloroglucinols.

Caption: Synthetic workflow for the preparation of 2,4-diacylphloroglucinols.

Caption: Postulated antibacterial signaling pathways for acylphloroglucinols.

The Unseen Arsenal: A Technical Guide to 2,4-Diacylphloroglucinols and the Potential of 2,4-(1-Keto-hexyl)phloroglucinol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phloroglucinols and their derivatives represent a vast and structurally diverse class of naturally occurring phenolic compounds with a wide array of biological activities. Among these, the diacylphloroglucinols have garnered significant attention for their potent antimicrobial, anti-inflammatory, and anticancer properties. This technical guide provides an in-depth review of the available literature on 2,4-diacylphloroglucinols, with a special focus on extrapolating the potential of the lesser-studied compound, 2,4-(1-Keto-hexyl)phloroglucinol, also known as 1-(3-hexanoyl-2,4,6-trihydroxyphenyl)hexan-1-one. Due to the limited direct research on this specific molecule, this guide will heavily leverage the extensive data available for its close structural analog, 2,4-diacetylphloroglucinol (DAPG), to provide a comprehensive overview of its likely biological activities, mechanisms of action, and the experimental protocols required for its investigation.

Chemical Identity

-

Systematic Name: 1-(3-hexanoyl-2,4,6-trihydroxyphenyl)hexan-1-one[1]

-

Synonyms: 2,4-(1-Keto-hexyl) phloroglucinol, 2,4-bis(1-ketohexyl)phloroglucinol[1]

-

Molecular Formula: C₁₈H₂₆O₅

-

Core Structure: A phloroglucinol (1,3,5-trihydroxybenzene) ring substituted with two hexanoyl groups at the 2 and 4 positions.

Quantitative Data: Antimicrobial Activity of 2,4-Diacetylphloroglucinol (DAPG)

The following tables summarize the minimum inhibitory concentration (MIC) values reported for DAPG against various bacterial and fungal pathogens. This data serves as a benchmark for the expected potency of 2,4-(1-Keto-hexyl)phloroglucinol, with the understanding that the longer alkyl chains of the hexanoyl groups may influence its lipophilicity and, consequently, its antimicrobial efficacy.

Table 1: Antibacterial Activity of 2,4-Diacetylphloroglucinol (DAPG)

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus (VRSA) | Clinical Isolates | 4 | [1] |

| Enterococcus spp. (VRE-A, VRE-B) | Genotypes A and B | 8 | [1] |

| Escherichia coli | K12 | 300 (MBC) | [1] |

| Chromobacterium violaceum | ATCC 31532 | 48 (MBC) | [1] |

| Staphylococcus aureus (MRSA) | - | 0.5-2 (for derivatives) | [2][3] |

| Ralstonia solanacearum | - | 90 | [4] |

Table 2: Antifungal Activity of 2,4-Diacetylphloroglucinol (DAPG)

| Fungal Species | Strain | MIC (µg/mL) | Reference |

| Candida albicans | ATCC 10231 | 125 (anti-biofilm) | [5] |

| Candida albicans | ATCC 10231 | 60-120 (planktonic) | [6][7] |

| Aspergillus fumigatus | - | 16-64 (for a dipropyl derivative) | [5] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for the evaluation of diacylphloroglucinols. These protocols can be adapted for the study of 2,4-(1-Keto-hexyl)phloroglucinol.

Synthesis of Diacylphloroglucinols (Friedel-Crafts Acylation)

The primary method for synthesizing 2,4-diacylphloroglucinols is through a Friedel-Crafts acylation reaction.[3]

-

Reactants: Phloroglucinol and an acylating agent (e.g., hexanoyl chloride or acetic anhydride).

-

Catalyst: A Lewis acid catalyst such as aluminum chloride (AlCl₃), or a greener alternative like silica sulfuric acid (SSA) or methanesulfonic acid (MSA).[3]

-

Procedure (General):

-

Dissolve phloroglucinol in a suitable solvent.

-

Add the catalyst and the acylating agent.

-

The reaction can be conducted under conventional heating or assisted by ultrasound for improved efficiency.[3]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and perform an aqueous workup.

-

Purify the product using column chromatography.

-

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a standard procedure.[6][7]

-

Materials: 96-well microtiter plates, bacterial or fungal inoculum, appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi), and the test compound.

-

Procedure:

-

Prepare a serial two-fold dilution of the test compound in the growth medium in the wells of a 96-well plate.

-

Prepare a standardized inoculum of the microorganism and add it to each well.

-

Include a positive control (microorganism with no compound) and a negative control (medium only).

-

Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 18-24 hours at 37°C for bacteria).

-

Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (no growth).

-

Membrane Permeability Assay

This assay assesses the ability of a compound to disrupt the cell membrane of microorganisms, a common mechanism of action for antimicrobial agents.[1]

-

Principle: Utilizes fluorescent dyes that can differentially stain cells with intact versus compromised membranes. A common combination is SYTO 9 and propidium iodide (PI). SYTO 9 enters all cells and fluoresces green, while PI only enters cells with damaged membranes and fluoresces red, quenching the green fluorescence.

-

Procedure:

-

Treat a suspension of microbial cells with the test compound at various concentrations (e.g., 0.5x, 1x, and 2x MIC).

-

At specific time points, add the fluorescent dyes (SYTO 9 and PI).

-

Analyze the fluorescence using a fluorescence microscope or a microplate reader.

-

An increase in red fluorescence and a decrease in green fluorescence indicate membrane damage.

-

Reactive Oxygen Species (ROS) Measurement

This assay quantifies the generation of intracellular ROS, which can be a consequence of cellular stress and damage induced by the test compound.[8]

-

Principle: Uses a cell-permeable fluorescent dye such as 2',7'-dichlorofluorescein diacetate (DCFDA). Inside the cell, DCFDA is deacetylated and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Procedure:

-

Treat microbial cells with the test compound at its MIC.

-

Incubate for a defined period.

-

Add DCFDA to the cell suspension and incubate in the dark.

-

Measure the fluorescence intensity using a microplate reader or flow cytometer. An increase in fluorescence corresponds to higher levels of intracellular ROS.

-

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for DAPG, and likely other diacylphloroglucinols, is the disruption of cellular membranes. This leads to a cascade of downstream effects.

Caption: Proposed mechanism of action for 2,4-diacylphloroglucinols.

Experimental and Logical Workflows

The following diagrams illustrate typical workflows for the synthesis and biological evaluation of novel diacylphloroglucinols.

Caption: General workflow for the synthesis of 2,4-diacylphloroglucinols.

References

- 1. Bacterial-Derived Plant Protection Metabolite 2,4-Diacetylphloroglucinol: Effects on Bacterial Cells at Inhibitory and Subinhibitory Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,4-Diacetylphloroglucinol (DAPG) derivatives rapidly eradicate methicillin-resistant staphylococcus aureus without resistance development by disrupting membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Antifungal Effects of the Phloroglucinol Derivative DPPG Against Pathogenic Aspergillus fumigatus [mdpi.com]

- 6. 2,4-Diacetylphloroglucinol Modulates Candida albicans Virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. mdpi.com [mdpi.com]

Unveiling 2,4-(1-Keto-hexyl) phloroglucinol: A Technical Guide to Its Discovery and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and isolation of 2,4-(1-Keto-hexyl) phloroglucinol, a member of the acylphloroglucinol class of natural products. While specific literature on this exact molecule is not prevalent, this document extrapolates from established methodologies for analogous compounds to present a robust framework for its study. Acylphloroglucinols are of significant interest to the scientific community due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.

Discovery of Acylphloroglucinols: A General Approach

The discovery of novel natural products like 2,4-(1-Keto-hexyl) phloroglucinol typically originates from the screening of extracts from various natural sources. Historically, plants and microorganisms have been rich sources of phloroglucinol derivatives.

Key Natural Sources of Acylphloroglucinols:

-

Plants: Many species of the Myrtaceae family, particularly Eucalyptus, are known to produce a variety of acylphloroglucinols.[1][2] Ferns of the genus Dryopteris are also a well-documented source.

-

Bacteria: Certain strains of Pseudomonas species are prolific producers of phloroglucinol compounds, most notably 2,4-diacetylphloroglucinol (DAPG), which shares a core structure with the compound of interest.[3][4][5][6][7] The biosynthetic machinery in these organisms can be a target for genetic engineering to produce novel derivatives.

The initial discovery process involves the systematic collection of these organisms, followed by extraction and bioassay-guided fractionation to identify extracts with promising biological activity.

Experimental Protocols: Isolation and Characterization

The following protocols are representative of the methods used to isolate and characterize acylphloroglucinols from a natural source, such as the leaves of a Eucalyptus species or a culture of Pseudomonas spp.

Extraction

-

Sample Preparation: Air-dried and powdered plant material (e.g., 1 kg of Eucalyptus leaves) or lyophilized bacterial culture is prepared.

-

Solvent Extraction: The prepared sample is subjected to sequential extraction with solvents of increasing polarity. A common sequence is n-hexane, followed by ethyl acetate, and finally methanol. This initial step fractionates the compounds based on their polarity. Acylphloroglucinols are typically found in the ethyl acetate fraction.

-

Concentration: The ethyl acetate extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Purification

A multi-step chromatographic approach is essential for the isolation of pure 2,4-(1-Keto-hexyl) phloroglucinol from the complex crude extract.

-

Silica Gel Column Chromatography: The crude ethyl acetate extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Fractions from the silica gel column showing the presence of phenolic compounds (visualized with a spray reagent like vanillin-sulfuric acid on a TLC plate) are pooled and further purified on a Sephadex LH-20 column using methanol as the eluent. This step separates compounds based on their molecular size.

-

High-Performance Liquid Chromatography (HPLC): The final purification is typically achieved by preparative or semi-preparative HPLC on a reversed-phase column (e.g., C18) with a mobile phase consisting of a gradient of water and methanol or acetonitrile, often with a small percentage of formic acid to improve peak shape.

Structure Elucidation

The structure of the isolated compound is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to establish the connectivity of atoms and the final structure.

Quantitative Data

The following tables summarize typical quantitative data obtained during the isolation and characterization of a representative acylphloroglucinol.

Table 1: Purification Summary

| Purification Step | Starting Material (g) | Yield (mg) | Purity (%) |

| Crude Ethyl Acetate Extract | 1000 | 25,000 | ~5 |

| Silica Gel Chromatography | 25 | 1,500 | ~40 |

| Sephadex LH-20 Chromatography | 1.5 | 300 | ~85 |

| Preparative HPLC | 0.3 | 50 | >98 |

Table 2: Spectroscopic Data for a Representative Acylphloroglucinol

| Technique | Data |

| ¹H NMR (500 MHz, CDCl₃) | δ 13.5 (s, 1H), 6.05 (s, 1H), 3.01 (t, J = 7.5 Hz, 2H), 1.65 (m, 2H), 1.30 (m, 4H), 0.90 (t, J = 7.0 Hz, 3H) |

| ¹³C NMR (125 MHz, CDCl₃) | δ 205.1, 192.5, 190.8, 165.4, 105.2, 95.1, 43.2, 31.5, 24.1, 22.5, 14.0 |

| High-Resolution Mass Spectrometry (HRMS) | m/z [M+H]⁺ calculated for C₁₂H₁₆O₄: 225.1076; found: 225.1072 |

Visualizing the Process and Biosynthesis

General Workflow for Natural Product Discovery

The following diagram illustrates a typical workflow for the discovery and isolation of novel natural products like 2,4-(1-Keto-hexyl) phloroglucinol.

Caption: General workflow for natural product discovery.

Proposed Biosynthetic Pathway

While the specific biosynthetic pathway for 2,4-(1-Keto-hexyl) phloroglucinol is not elucidated, it is likely to follow the well-established polyketide pathway, similar to other acylphloroglucinols. The diagram below illustrates the biosynthesis of phloretin, a related phloroglucinol, as a representative example. The biosynthesis of 2,4-(1-Keto-hexyl) phloroglucinol would likely involve the condensation of hexanoyl-CoA with three molecules of malonyl-CoA.

References

- 1. Phloroglucinol compounds of natural origin_Chemicalbook [chemicalbook.com]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. Phloroglucinol Derivatives in Plant-Beneficial Pseudomonas-spp. | Encyclopedia MDPI [encyclopedia.pub]

- 4. [PDF] Phloroglucinol Derivatives in Plant-Beneficial Pseudomonas spp.: Biosynthesis, Regulation, and Functions | Semantic Scholar [semanticscholar.org]

- 5. Phloroglucinol Derivatives in Plant-Beneficial Pseudomonas spp.: Biosynthesis, Regulation, and Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phloroglucinol Derivatives in Plant-Beneficial Pseudomonas spp.: Biosynthesis, Regulation, and Functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,4-(1-Keto-hexyl) Phloroglucinol Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-(1-Keto-hexyl) phloroglucinol derivatives and their analogues, focusing on their synthesis, biological activities, and underlying mechanisms of action. This class of compounds, belonging to the broader family of acylphloroglucinols, has garnered significant interest in the scientific community for its therapeutic potential across various disease areas, including inflammation, cancer, and neurodegenerative disorders.

Chemical Synthesis

The primary route for the synthesis of 2,4-(1-Keto-hexyl) phloroglucinol and its analogues is the Friedel-Crafts acylation of a phloroglucinol core. This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto the electron-rich phloroglucinol ring.

Reaction Scheme:

The general synthesis involves reacting phloroglucinol with hexanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in an appropriate solvent like dichloromethane. The reaction proceeds through the formation of an acylium ion, which then attacks the phloroglucinol ring.

A representative synthesis for a mono-acylated phloroglucinol derivative is presented below. The synthesis of a di-acylated derivative would involve adjusting the stoichiometry of the reactants.

Experimental Protocol: Synthesis of 1-(2,4,6-Trihydroxyphenyl)hexan-1-one (A Mono-Acyl Analogue)

Materials:

-

Phloroglucinol

-

Hexanoyl chloride

-

Aluminum chloride (anhydrous)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous dichloromethane under a nitrogen atmosphere.

-

Addition of Reactants: Phloroglucinol is dissolved in the dichloromethane, and the solution is cooled to 0°C in an ice bath. Anhydrous aluminum chloride is then added portion-wise, ensuring the temperature remains low.

-

Acylation: Hexanoyl chloride, diluted in anhydrous dichloromethane, is added dropwise to the reaction mixture over a period of 30 minutes.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: The reaction mixture is carefully poured into a mixture of ice and concentrated HCl to decompose the aluminum chloride complex. The aqueous layer is extracted three times with ethyl acetate.

-

Purification: The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 1-(2,4,6-trihydroxyphenyl)hexan-1-one.

-

Characterization: The structure of the final product is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activities and Quantitative Data

Acylphloroglucinol derivatives have demonstrated a wide range of biological activities. The following tables summarize the quantitative data for representative phloroglucinol derivatives, highlighting their potential as anti-inflammatory, anticancer, and enzyme-inhibiting agents. Note: Data for the specific 2,4-(1-Keto-hexyl) derivative is limited; therefore, data for closely related analogues are presented.

Table 1: Anti-inflammatory Activity of Acylphloroglucinol Derivatives

| Compound | Target | Assay System | IC₅₀ (µM) | Reference |

| 2,4-Diacetylphloroglucinol | iNOS | LPS-stimulated RAW 264.7 cells | 19.0 | [1] |

| 2,4-Diacetylphloroglucinol | NF-κB | LPS-stimulated RAW 264.7 cells | 34.0 | [1] |

| Alkylated Acylphloroglucinol | iNOS | LPS-stimulated RAW 264.7 cells | 19.5 | [1] |

| Alkylated Acylphloroglucinol | NF-κB | LPS-stimulated RAW 264.7 cells | 37.5 | [1] |

iNOS: Inducible Nitric Oxide Synthase; NF-κB: Nuclear Factor kappa B; LPS: Lipopolysaccharide.

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Phloroglucinol Derivatives

Table 3: Cytotoxicity of Acylphloroglucinol Analogues in Cancer Cell Lines

Specific IC₅₀ values for 2,4-(1-Keto-hexyl) phloroglucinol derivatives against various cancer cell lines are not extensively reported in the available literature. The evaluation of the cytotoxic potential of these compounds against a panel of cancer cell lines would be a valuable area for future research.

Key Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the evaluation of 2,4-(1-Keto-hexyl) phloroglucinol derivatives and analogues.

iNOS Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, by inducible nitric oxide synthase (iNOS) in macrophage cells stimulated with lipopolysaccharide (LPS).

Protocol:

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

-

Compound Treatment: The cells are pre-treated with various concentrations of the test compound for 1 hour.

-

Stimulation: The cells are then stimulated with 1 µg/mL of LPS for 24 hours to induce iNOS expression and NO production.

-

Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is mixed and incubated at room temperature for 10 minutes.

-

Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The percentage of iNOS inhibition is calculated by comparing the nitrite concentration in compound-treated wells to that in LPS-stimulated control wells. The IC₅₀ value is determined from the dose-response curve.

NF-κB Inhibition Assay (Luciferase Reporter Assay)

This assay determines the inhibitory effect of a compound on the NF-κB signaling pathway, a crucial regulator of inflammatory gene expression.

Protocol:

-

Cell Line: A stable cell line co-transfected with an NF-κB luciferase reporter construct and a constitutively expressed Renilla luciferase control vector is used (e.g., HEK293T cells).

-

Transfection and Seeding: Cells are seeded in 96-well plates.

-

Compound Treatment: Cells are pre-treated with different concentrations of the test compound for 1 hour.

-

Stimulation: The NF-κB pathway is activated by adding a stimulating agent, such as tumor necrosis factor-alpha (TNF-α) or LPS, for 6-8 hours.

-

Cell Lysis: The cells are washed with PBS and lysed using a passive lysis buffer.

-

Luciferase Activity Measurement: The firefly and Renilla luciferase activities are measured sequentially in the cell lysate using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in cell number and transfection efficiency. The percentage of NF-κB inhibition is calculated relative to the stimulated control, and the IC₅₀ value is determined.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is used to screen for inhibitors of acetylcholinesterase, an enzyme critical for nerve impulse transmission.

Protocol:

-

Reagents: Acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and purified acetylcholinesterase enzyme are required.

-

Reaction Mixture: In a 96-well plate, a reaction mixture is prepared containing phosphate buffer (pH 8.0), DTNB, and the test compound at various concentrations.

-

Enzyme Addition: The reaction is initiated by adding the acetylcholinesterase enzyme to the wells.

-

Substrate Addition: After a brief pre-incubation period, the substrate, ATCI, is added to start the enzymatic reaction.

-

Measurement: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate). The absorbance of this product is measured kinetically at 412 nm over time using a microplate reader.

-

Data Analysis: The rate of the reaction is calculated from the change in absorbance over time. The percentage of inhibition is determined by comparing the reaction rates in the presence of the inhibitor to the rate of the uninhibited control. The IC₅₀ value is calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Phloroglucinol derivatives have been shown to modulate several key signaling pathways involved in inflammation and cancer. The diagrams below illustrate the potential mechanisms of action for 2,4-(1-Keto-hexyl) phloroglucinol analogues.

Caption: General workflow for the synthesis of 2,4-(1-Keto-hexyl) phloroglucinol derivatives.

Caption: Inhibition of the NF-κB signaling pathway by phloroglucinol derivatives.

Caption: A generalized workflow for in vitro biological evaluation.

Conclusion and Future Directions

2,4-(1-Keto-hexyl) phloroglucinol derivatives and their analogues represent a promising class of bioactive molecules with significant therapeutic potential. Their synthesis via Friedel-Crafts acylation is a well-established method, and their biological activities, particularly as anti-inflammatory agents, are noteworthy.

Future research should focus on:

-

The development of more efficient and green synthetic methodologies.

-

A comprehensive evaluation of the structure-activity relationship (SAR) by synthesizing a library of analogues with varying acyl chain lengths and substitution patterns.

-

In-depth investigation of their mechanisms of action in a broader range of biological systems and disease models.

-

Preclinical and clinical studies to validate their therapeutic efficacy and safety.

This technical guide provides a solid foundation for researchers and drug development professionals to further explore the potential of this exciting class of compounds.

References

Methodological & Application

Application Notes and Protocols for the Quantification of 2,4-(1-Keto-hexyl) phloroglucinol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-(1-Keto-hexyl) phloroglucinol is a member of the acylphloroglucinol class of natural products. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Accurate quantification of 2,4-(1-Keto-hexyl) phloroglucinol in various samples, such as microbial cultures, plant extracts, and biological fluids, is crucial for research and development in pharmacology, natural product chemistry, and microbial biotechnology.

This document provides detailed protocols for the quantification of 2,4-(1-Keto-hexyl) phloroglucinol using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).

Quantitative Data Summary

Table 1: HPLC-UV Quantification of 2,4-(1-Keto-hexyl) phloroglucinol

| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) |

| Standard 1 | 5.2 | 150000 | 10 |

| Standard 2 | 5.2 | 305000 | 20 |

| Standard 3 | 5.2 | 610000 | 40 |

| Sample A | 5.2 | 250000 | 16.7 |

| Sample B | 5.2 | 450000 | 30.0 |

Table 2: LC-MS/MS Quantification of 2,4-(1-Keto-hexyl) phloroglucinol

| Sample ID | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Peak Area | Concentration (ng/mL) |

| Standard 1 | 4.8 | [M-H]⁻ | [Fragment]⁻ | 50000 | 1 |

| Standard 2 | 4.8 | [M-H]⁻ | [Fragment]⁻ | 102000 | 2 |